(±)17(18)-DiHETE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

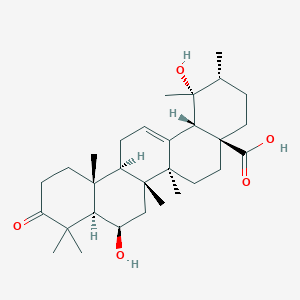

Eicosapentaenoic acid (EPA; Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms. (±)17(18)-DiHETE is one of the major metabolites produced when eicosapentaenoic acid (EPA) is incubated with various rat tissue homogenates or cynomolgus monkey seminal vesicles. The route of production of this compound likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond followed by conversion to the vicinal diols by epoxide hydrolase. EPA is also metabolized preferentially by Gaeumannomyces graminis to this compound.

Applications De Recherche Scientifique

Mechanisms of Leukotriene Formation

- Study Focus : Investigation of the transformation of 15-HPETE into 8,15-diHETE and 14,15-diHETE by hemoglobin.

- Key Findings : Hemoglobin catalyzes the transformation of 15-HPETE into diHETE products via a free radical process. This suggests a specific mechanism of leukotriene formation in human leukocytes (Sok, Chung, & Sih, 1983).

Stereodefined Synthesis of DiHETE

- Study Focus : Synthesis of various stereoisomers of 5,18-diHETE due to its structural similarity with anti-inflammatory resolvin E2.

- Key Findings : Effective methods for synthesizing different stereoisomers of 5,18-diHETE, contributing to understanding its biochemical significance (Suganuma, Tanabe, Sugihara, & Kobayashi, 2018).

15-Hydroxyeicosatetraenoic Acid Receptors

- Study Focus : Exploring how 15-HETE stimulates inactive 5-lipoxygenase in mast/basophil cells.

- Key Findings : Demonstrated that specific binding of 15-HETE to cellular sites, rather than its incorporation into cellular lipids, activates 5-lipoxygenase. This highlights the potential role of diHETE in cellular signaling processes (Vonakis & Vanderhoek, 1992).

Dihydroxyeicosatetraenoic Acid in Colitis Healing

- Study Focus : Investigating the role of 5,6-DiHETE in the healing phase of murine colitis.

- Key Findings : 5,6-DiHETE showed significant potential in promoting healing in colitis models, suggesting its therapeutic potential in inflammatory diseases (Kobayashi et al., 2021).

Hyperalgesic Properties of Dihydroxyeicosatetraenoic Acids

- Study Focus : Examining the role of diHETE products in inducing hyperalgesia.

- Key Findings : Certain diHETE isomers can induce hyperalgesia, suggesting their involvement in pain and inflammatory response (Levine et al., 1986).

Chemotactic Activity of DiHETE

- Study Focus : Assessing the chemotactic activity of 8,15-diHETE for human polymorphonuclear leukocytes.

- Key Findings : 8,15-diHETE exhibited significant chemotactic activity, implying its potential role in mediating inflammation (Shak, Perez, & Goldstein, 1983).

Exercise and Plasma Cytochrome P450 Mediators

- Study Focus : Investigating the effect of maximal exercise on plasma levels of various cytochrome P450 mediators.

- Key Findings : Exercise increased levels of certain diHETEs, indicating their involvement in the body's response to physical exertion (Gollasch et al., 2019).

Propriétés

Formule moléculaire |

C20H32O4 |

|---|---|

Poids moléculaire |

336.5 |

InChI |

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |

Clé InChI |

XYDVGNAQQFWZEF-YQLHGUCYSA-N |

SMILES |

CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CCCCC(O)=O |

Synonymes |

(±)17,18-dihydroxy-eicosa-5,8,11,14-Tetraenoic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

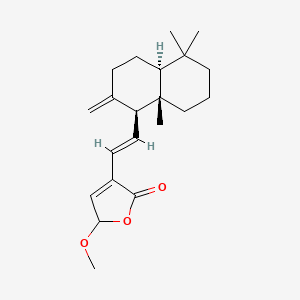

![(8R,10R,13S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1150850.png)

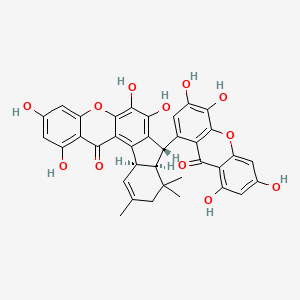

![[(2S,8R,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1150857.png)